1-(Methylsulfanyl)tridec-1-en-6-yne
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Overview
Description
1-(Methylsulfanyl)tridec-1-en-6-yne is an organic compound characterized by the presence of a methylsulfanyl group attached to a tridec-1-en-6-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)tridec-1-en-6-yne can be achieved through several synthetic routes. One common method involves the coupling of silylated alkynes followed by halogenation. This method provides good to excellent yields and allows for the stereoselective formation of the desired product . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)tridec-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted derivatives of the original compound.
Scientific Research Applications
1-(Methylsulfanyl)tridec-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)tridec-1-en-6-yne involves its interaction with molecular targets through various pathways. For example, in enyne metathesis reactions, the compound undergoes a ruthenium-catalyzed bond reorganization to produce 1,3-dienes . This process involves the formation of a ruthenacylcobutane intermediate, which undergoes cycloelimination to release the product.
Comparison with Similar Compounds
Similar Compounds
1-Tridecene: Similar in structure but lacks the methylsulfanyl group.
3-(Methylsulfanyl)prop-1-yne: Contains a shorter carbon chain and different functional groups.
Uniqueness
1-(Methylsulfanyl)tridec-1-en-6-yne is unique due to its specific combination of a long carbon chain, an alkyne group, and a methylsulfanyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
502637-92-5 |
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Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
1-methylsulfanyltridec-1-en-6-yne |
InChI |
InChI=1S/C14H24S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h13-14H,3-7,10-12H2,1-2H3 |
InChI Key |
SGNLKYYKYIXVSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCC=CSC |
Origin of Product |
United States |
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